molecular formula C20H28N4O B2533235 2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine CAS No. 2380058-05-7

2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2533235
CAS No.: 2380058-05-7
M. Wt: 340.471
InChI Key: ILWCMGAUBXQLGQ-UHFFFAOYSA-N
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Description

2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine involves multiple steps, starting with the preparation of the cyclopenta[c]pyrazole moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]ethoxy}pyridine: Similar structure but with an ethoxy group instead of a methoxy group.

    2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]propoxy}pyridine: Similar structure but with a propoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-methyl-4-{[1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15-12-17(6-9-21-15)25-14-16-7-10-24(11-8-16)13-20-18-4-3-5-19(18)22-23(20)2/h6,9,12,16H,3-5,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCMGAUBXQLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=C4CCCC4=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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